5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene
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Overview
Description
5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with chloromethyl, dimethoxy, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene typically involves the chloromethylation of a benzene derivative. One common method is the reaction of a benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and selectivity for the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include methyl derivatives.
Scientific Research Applications
5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene involves its reactivity at the chloromethyl group. The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is facilitated by the electron-donating effects of the methoxy and propoxy groups on the benzene ring, which stabilize the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the methoxy and propoxy groups.
Chloromethylbenzene: Similar but without the additional substituents on the benzene ring.
Uniqueness
5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene is unique due to the presence of multiple functional groups that enhance its reactivity and potential applications. The combination of chloromethyl, dimethoxy, and propoxy groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
137780-01-9 |
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Molecular Formula |
C12H17ClO3 |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-dimethoxy-2-propoxybenzene |
InChI |
InChI=1S/C12H17ClO3/c1-4-5-16-12-10(14-2)6-9(8-13)7-11(12)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DMGKCNPPEALVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)CCl)OC |
Origin of Product |
United States |
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